REACTION_CXSMILES
|
CI.[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5][C:4]1=[S:10].[CH3:11]CO>CC(C)=O>[CH3:11][S:10][C:4]1[NH:3][CH2:9][CH2:8][CH2:7][CH2:6][N:5]=1
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C(NCCCC1)=S
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 15 min
|
Duration
|
15 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hex
|
Type
|
CUSTOM
|
Details
|
and dried
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1NCCCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |